molecular formula C16H11F3N2O B5430936 5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B5430936
M. Wt: 304.27 g/mol
InChI Key: GNSGEZSHNQZSOA-UHFFFAOYSA-N
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Description

5-Benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound characterized by its benzyl group and trifluoromethylphenyl moiety attached to an oxadiazole ring

Properties

IUPAC Name

5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)13-8-4-7-12(10-13)15-20-14(22-21-15)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSGEZSHNQZSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method is the cyclization of a hydrazine derivative with a benzyl-substituted carboxylic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives with altered functional groups.

  • Reduction Products: Reduced analogs with different electronic properties.

  • Substitution Products: Substituted derivatives with new substituents at the benzyl or trifluoromethyl positions.

Scientific Research Applications

Chemistry: In chemistry, 5-Benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: In the medical field, this compound is being explored for its therapeutic properties. It has been investigated for its potential use in treating diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, 5-Benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism by which 5-Benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to biological targets, while the benzyl group contributes to its overall stability and reactivity. The oxadiazole ring plays a crucial role in the compound's biological activity, interacting with enzymes and receptors to modulate their function.

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzyl alcohol

  • 3,5-Bis(trifluoromethyl)benzyl azide

  • 5-Benzyl-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness: 5-Benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole stands out due to its unique combination of the benzyl group and the trifluoromethylphenyl moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds. Its enhanced binding affinity and stability make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.

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